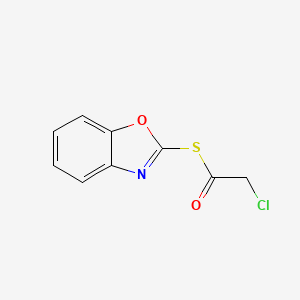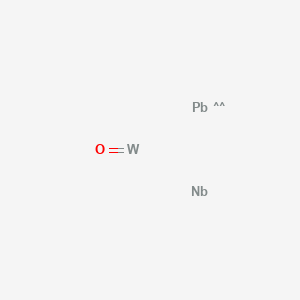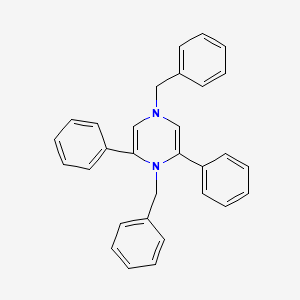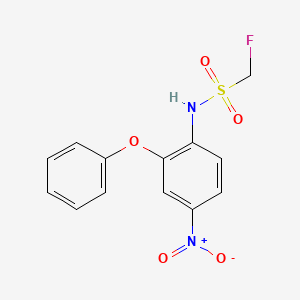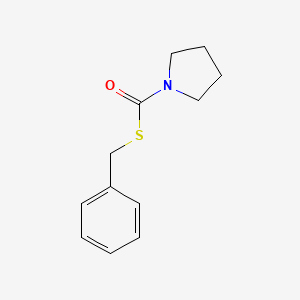
S-benzyl 1-pyrrolidinecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-benzyl 1-pyrrolidinecarbothioate: is an organic compound with the molecular formula C12H15NOS . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the sulfur atom of the carbothioate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 1-pyrrolidinecarbothioate typically involves the reaction of pyrrolidine with benzyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the nitrogen atom on the isothiocyanate group. The reaction can be summarized as follows:
Pyrrolidine+Benzyl isothiocyanate→S-benzyl 1-pyrrolidinecarbothioate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: S-benzyl 1-pyrrolidinecarbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-benzyl 1-pyrrolidinecarbothioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme mechanisms, particularly those involving sulfur-containing substrates. Its derivatives could also have potential therapeutic applications, although specific uses are still under investigation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional compounds.
Wirkmechanismus
The mechanism of action of S-benzyl 1-pyrrolidinecarbothioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the carbothioate group can act as a nucleophile, participating in substitution and addition reactions. The benzyl group can stabilize reaction intermediates through resonance, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
S-benzyl 1-piperidinecarbothioate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
S-benzyl 1-pyrrolidinecarbodithioate: Contains an additional sulfur atom in the carbodithioate group.
S-benzyl 1-pyrrolidinecarboxylate: Contains an oxygen atom instead of sulfur in the carboxylate group.
Uniqueness: S-benzyl 1-pyrrolidinecarbothioate is unique due to the presence of the carbothioate group, which imparts distinct reactivity compared to its oxygen or dithio analogs
Eigenschaften
CAS-Nummer |
51861-49-5 |
|---|---|
Molekularformel |
C12H15NOS |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
S-benzyl pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
FMPSNJKAXKOFFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


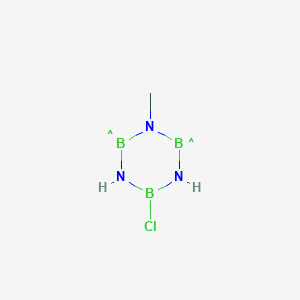
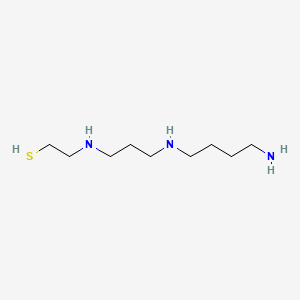
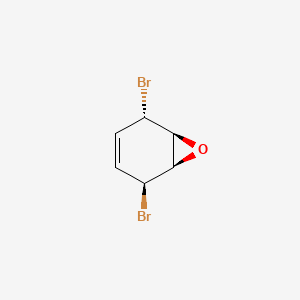
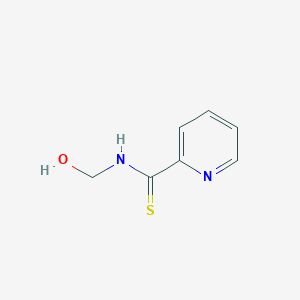


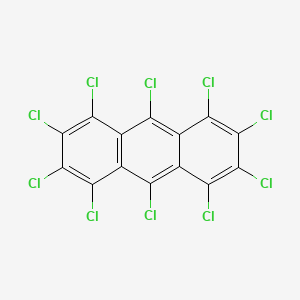
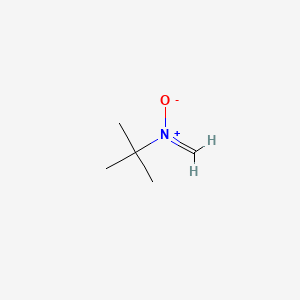
![1-Isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2,3-triol](/img/structure/B14661169.png)
